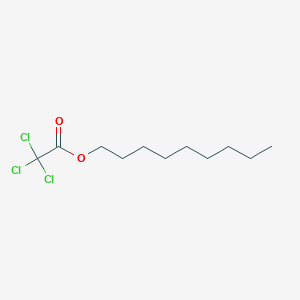

Nonyl trichloroacetate

Description

Historical Context of Halogenated Acetate (B1210297) Chemistry

The journey of halogenated acetate chemistry began in the 19th century. The first synthesis of trichloroacetic acid, the parent acid of trichloroacetate (B1195264) esters, was reported in 1840 through the chlorination of acetic acid in sunlight. nih.gov This discovery paved the way for the exploration of a new class of halogenated organic compounds. wikipedia.org Initially, the primary application for trichloroacetic acid and its salts was as a selective herbicide. nih.gov Over time, the focus shifted towards their utility in organic synthesis, recognizing the profound effect of the electron-withdrawing chlorine atoms on the reactivity of the carboxyl group. adventchembio.com This shift marked the beginning of a deeper investigation into the synthetic potential of halogenated acetates and their derivatives.

Contemporary Relevance of Trichloroacetate Esters in Chemical Synthesis and Methodological Development

In modern organic synthesis, trichloroacetate esters and their parent acid are important starting materials. nih.gov Trichloroacetic acid itself is a strong acid, a property conferred by the strong electron-withdrawing effect of the three chlorine atoms, which stabilizes the resulting carboxylate anion. adventchembio.com This acidity makes it an effective catalyst for reactions such as esterification and the hydrolysis of esters and amides under mild conditions. adventchembio.com

A significant application of trichloroacetic acid is in the selective deprotection of acid-labile protecting groups, such as tert-butyl esters and ethers, which are commonly used in multi-step syntheses. adventchembio.com Furthermore, trichloroacetate esters are key intermediates in various chemical transformations. For instance, the thermal decarboxylation of sodium trichloroacetate in the presence of olefins generates dichlorocarbene, a highly reactive intermediate used in cyclopropanation and other addition reactions. lookchem.com

Research Landscape and Emerging Trends in Trichloroacetate Ester Science

The research landscape for trichloroacetate esters is dynamic, with ongoing efforts to develop new synthetic methods and applications. A recent trend involves the use of visible-light-driven copper catalysis for the dechlorination of trichloroacetic acid, offering a more environmentally friendly approach to producing monochloroacetic acid. acs.org This highlights a broader move towards sustainable and green chemistry in the field.

Furthermore, there is growing interest in understanding the intricate reaction mechanisms involving trichloroacetate ions. Studies have shown that in certain solvent systems like acetonitrile (B52724), a redox reaction can occur between trichloroacetic acid and its conjugate base, leading to the formation of trichloromethyl radicals. rsc.org This self-decarboxylation process opens up new avenues for radical-based transformations. The continued exploration of the reactivity of trichloroacetate esters promises to yield novel synthetic methodologies and a deeper understanding of fundamental chemical principles.

Structure

3D Structure

Properties

CAS No. |

65611-32-7 |

|---|---|

Molecular Formula |

C11H19Cl3O2 |

Molecular Weight |

289.6 g/mol |

IUPAC Name |

nonyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C11H19Cl3O2/c1-2-3-4-5-6-7-8-9-16-10(15)11(12,13)14/h2-9H2,1H3 |

InChI Key |

KZFXYGVHWVJDHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Chemical and Physical Properties of Nonyl Trichloroacetate

Nonyl trichloroacetate (B1195264) is an ester of trichloroacetic acid and nonyl alcohol. Its properties are influenced by both the trichloroacetyl group and the long alkyl chain.

| Property | Value |

| Chemical Formula | C11H19Cl3O2 |

| Molecular Weight | 289.63 g/mol chemicalbook.com |

| Synonyms | Trichloroacetic acid, nonyl ester chemeo.com |

| CAS Number | 65611-32-7 chemeo.com |

Synthesis of Nonyl Trichloroacetate

The synthesis of Nonyl trichloroacetate (B1195264) typically involves the esterification of trichloroacetic acid with nonyl alcohol. This reaction can be catalyzed by a strong acid. adventchembio.com A general method for producing trichloroacetate esters involves the reaction of trichloroacetic acid with the corresponding alcohol. google.comgoogle.com Industrial processes for producing trichloroacetic acid often involve the chlorination of acetic acid or chloroacetic acid at elevated temperatures. chemicalbook.com The resulting trichloroacetic acid can then be reacted with various alcohols, including nonyl alcohol, to produce the desired ester. google.comgoogle.com

Chemical Reactivity and Mechanistic Pathways

The chemical reactivity of Nonyl trichloroacetate (B1195264) is largely dictated by the trichloroacetate functional group. The three electron-withdrawing chlorine atoms make the carbonyl carbon highly electrophilic and also influence the stability of the trichloroacetate anion as a leaving group.

Trichloroacetate esters can undergo hydrolysis under basic conditions to yield the corresponding alcohol (nonanol) and the trichloroacetate salt. The stability of the trichloroacetate anion makes this a favorable process.

A key reaction of trichloroacetate derivatives is the generation of dichlorocarbene. While this is more commonly achieved with sodium trichloroacetate, similar reactivity can be envisioned for the ester under specific conditions, particularly involving strong bases. The mechanism involves the removal of the acidic proton (if any) or direct attack at the carbonyl, followed by the elimination of the trichloroacetate anion, which then loses carbon dioxide and a chloride ion to form dichlorocarbene.

Applications in Organic Synthesis

The primary application of trichloroacetate (B1195264) esters in organic synthesis stems from their ability to act as precursors to other molecules. For example, they can be used in transesterification reactions to introduce the trichloroacetate group into other molecules or be reduced to the corresponding alcohol.

The parent acid, trichloroacetic acid, finds broader use as a catalyst and a reagent for deprotection. adventchembio.com Its esters, like Nonyl trichloroacetate, are important as starting materials in various organic syntheses. nih.gov

Spectroscopic and Analytical Characterization

Esterification Pathways for Trichloroacetic Acid Derivatives

The formation of an ester bond between trichloroacetic acid or its derivatives and an alcohol, such as nonyl alcohol, can be achieved through several established routes. These methods primarily involve the reaction of the carboxylic acid's hydroxyl group with the alcohol's hydroxyl group, often facilitated by a catalyst to overcome the activation energy barrier and shift the reaction equilibrium towards the product.

Classical Esterification Approaches

The most traditional and widely employed method for ester synthesis is the Fischer-Speier esterification. wikipedia.orglibretexts.org This acid-catalyzed condensation reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.uk For the synthesis of this compound, this would involve the direct reaction of trichloroacetic acid with nonyl alcohol.

The Fischer-Speier esterification is a reversible process, and to drive the reaction towards the formation of the ester, certain strategies are typically employed. pressbooks.pub These include using an excess of one of the reactants, often the alcohol, or removing the water formed during the reaction, for instance, through azeotropic distillation with a suitable solvent like toluene. wikipedia.orggoogle.com

Another classical approach involves the use of more reactive derivatives of trichloroacetic acid, such as trichloroacetyl chloride or trichloroacetic anhydride (B1165640). libretexts.org The reaction of trichloroacetyl chloride with nonyl alcohol would proceed readily, producing this compound and hydrogen chloride. Similarly, trichloroacetic anhydride reacts with nonyl alcohol to yield the desired ester and trichloroacetic acid as a byproduct. libretexts.org These methods are generally faster and not reversible under the reaction conditions but require the prior synthesis of the acid chloride or anhydride.

A patent describes a process for preparing trichloroacetic acid esters by reacting trichloroacetic acid with various alcohols, including nonyl alcohol. google.com The reaction is carried out by heating the mixture and distilling off the water of esterification formed. google.com

Catalytic Protocols in Ester Synthesis

A range of catalysts can be employed to facilitate the esterification of trichloroacetic acid. While strong mineral acids like sulfuric acid and hydrochloric acid are the traditional choices for Fischer-Speier esterification, other catalysts have been developed to offer milder reaction conditions and improved selectivity. wikipedia.orgnumberanalytics.com

For instance, p-toluenesulfonic acid is a commonly used organic acid catalyst that is often easier to handle than sulfuric acid. wikipedia.org Lewis acids, such as scandium(III) triflate, have also been shown to be effective catalysts for esterification reactions. wikipedia.orgorganic-chemistry.org

A process for preparing trichloroacetic acid esters utilizes liquid hydrofluoric acid as both a catalyst and a solvent. google.com In this method, trichloroacetic acid is reacted with a non-perfluorinated alcohol, and the resulting ester is separated by decantation. google.com The use of trichloroacetic acid itself as a catalyst has been reported in the esterification of bio-oil, where it was used to modify a natural zeolite catalyst. wu.ac.thresearchgate.net

The following table summarizes some catalytic systems used in the esterification of carboxylic acids.

| Catalyst System | Carboxylic Acid | Alcohol | Key Features |

| Sulfuric Acid (H₂SO₄) | General Carboxylic Acids | Primary and Secondary Alcohols | Traditional, strong acid catalyst for Fischer-Speier esterification. wikipedia.orgnumberanalytics.com |

| p-Toluenesulfonic Acid (TsOH) | General Carboxylic Acids | Primary and Secondary Alcohols | Solid organic acid catalyst, often easier to handle than H₂SO₄. wikipedia.org |

| Scandium(III) Triflate (Sc(OTf)₃) | General Carboxylic Acids | Alcohols | Lewis acid catalyst, can be used in milder conditions. wikipedia.orgorganic-chemistry.org |

| Liquid Hydrofluoric Acid (HF) | Trichloroacetic Acid | Non-perfluorinated Alcohols | Acts as both catalyst and solvent; ester separated by decantation. google.com |

| Trichloroacetic Acid (TCA) modified Zeolite | Sengon Wood Bio-oil (contains carboxylic acids) | Methanol (B129727) | TCA enhances the catalytic activity of the zeolite for esterification. wu.ac.thresearchgate.net |

Advanced Synthetic Strategies

Beyond classical methods, several advanced synthetic strategies have been developed for ester formation, offering potential advantages in terms of efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Transformations for Ester Formation

Transition metal catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations, including ester formation. These methods often proceed through different mechanistic pathways compared to classical esterification. While specific examples for this compound are scarce, the general principles can be applied.

Palladium-catalyzed reactions, for instance, have been used in the synthesis of esters. researchgate.net One approach involves the carbonylation of organic halides in the presence of an alcohol. Another strategy is the oxidative coupling of C-H bonds with aldehydes, which can lead to ketone formation, but related transformations can also yield esters. nih.gov Copper-catalyzed reactions are also utilized in the synthesis of various heterocyclic compounds and can be applied to ester synthesis. mdpi.com Gold-catalyzed reactions have been shown to be effective in the synthesis of β-haloenol esters through the rearrangement of halo-substituted propargylic carboxylates. mdpi.com

Electrochemical Synthetic Routes

Electrochemical synthesis offers a green and versatile alternative for organic reactions, as it uses electrons as the primary reagent, often avoiding the need for harsh oxidants or reductants. gre.ac.uk The electrochemical esterification of carboxylic acids with alcohols can be carried out at room temperature without the need for an inert atmosphere, strong acids, or metal catalysts. sioc-journal.cn This method involves passing a constant current through a solution of the carboxylic acid and alcohol in an undivided electrolytic cell. sioc-journal.cn

While direct electrochemical synthesis of this compound has not been extensively reported, the general methodology is applicable. Electrochemical methods have also been developed for the synthesis of acetate (B1210297) esters from carbon monoxide and water, showcasing the potential for creating esters from renewable feedstocks. nus.edu.sg

Flow Chemistry and Microfluidic Reactor Applications in Ester Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers several advantages, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling-up. organic-chemistry.orgacs.org

The synthesis of various esters has been successfully demonstrated using flow chemistry setups. For example, the decarboxylative trichloromethylation of aromatic aldehydes using sodium trichloroacetate has been adapted for continuous flow, enabling safer large-scale production. organic-chemistry.orgacs.org This highlights the potential for handling reactive trichloroacetate species in a controlled manner.

Microfluidic reactors, a subset of flow chemistry, provide precise control over reaction conditions and are particularly well-suited for reaction optimization and the synthesis of fine chemicals. researchgate.net While specific applications to this compound are not widely documented, the technology holds promise for the efficient and controlled synthesis of this and other related esters.

Precursor Chemistry and Derivatization

The synthesis of esters like this compound is fundamentally dependent on the chemistry of its acid component precursor, trichloroacetic acid, and its highly reactive derivative, trichloroacetyl chloride.

Trichloroacetyl Chloride as an Intermediate in Esterification

Trichloroacetyl chloride (CCl₃COCl) serves as a crucial and highly reactive intermediate in the synthesis of trichloroacetate esters, including this compound. nih.gov It is a colorless, volatile liquid with a strong odor, known for its high reactivity, especially towards nucleophiles like alcohols. nih.govsolubilityofthings.com This reactivity stems from the presence of the electron-withdrawing trichloromethyl group, which enhances the electrophilicity of the carbonyl carbon, and the good leaving group ability of the chloride ion.

The esterification reaction using trichloroacetyl chloride is a form of acylation. It typically involves the reaction of the acid chloride with an alcohol, in this case, nonyl alcohol, to form the corresponding ester (this compound) and hydrogen chloride (HCl) as a byproduct. google.com

General Reaction: CCl₃COCl + R-OH → CCl₃COOR + HCl (Where R-OH is an alcohol, such as nonyl alcohol)

This method is often preferred over direct esterification with trichloroacetic acid because the reaction is generally faster, more efficient, and proceeds under milder conditions. adventchembio.com The reaction can be facilitated by the presence of a base (e.g., pyridine) to neutralize the liberated HCl, driving the equilibrium towards the product side. google.com Trichloroacetyl chloride itself can be synthesized through several routes, including the oxidation of tetrachloroethylene (B127269) or by reacting trichloroacetic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.gov

Synthesis of Trichloroacetic Acid: Industrial and Laboratory Methods

Trichloroacetic acid (TCA), with the chemical formula CCl₃COOH, is the direct precursor to trichloroacetyl chloride and a key starting material for trichloroacetate esters. It is an analogue of acetic acid where the three hydrogen atoms of the methyl group are replaced by chlorine atoms. wikipedia.org First synthesized in 1840 by the chlorination of acetic acid in sunlight, TCA is now produced on an industrial scale through several established methods. nih.goviarc.fr

The most common industrial method for producing trichloroacetic acid is the direct chlorination of acetic acid (CH₃COOH) or chloroacetic acid at elevated temperatures. nih.govdcfinechemicals.com This process is a halogenation reaction where chlorine gas is bubbled through acetic acid.

Reaction: CH₃COOH + 3 Cl₂ → CCl₃COOH + 3 HCl

This reaction is typically carried out at temperatures between 140–160 °C. nih.govchemicalbook.com The process can be lengthy and requires exhaustive chlorination to replace all three alpha-hydrogens. The crude product, which contains about 95% trichloroacetic acid, is often purified by crystallization from the melt. chemicalbook.com

Alternative synthetic routes to trichloroacetic acid involve the oxidation of other chlorinated compounds. These pathways are significant both in industrial synthesis and as metabolic routes in biological systems.

Oxidation of Chloral (B1216628): Trichloroacetic acid can be produced by the oxidation of chloral (trichloroacetaldehyde, CCl₃CHO) or its hydrate (B1144303). wikipedia.org In laboratory and biological contexts, aldehyde dehydrogenase enzymes can catalyze the oxidation of chloral hydrate to trichloroacetic acid. researchsolutions.comresearchgate.net Industrially, chloral-containing mixtures can be oxidized, for instance with nitric acid, to produce TCA, which is then purified through distillation and crystallization. google.com

Oxidation of Tetrachloroethylene: Tetrachloroethylene (PCE, CCl₂=CCl₂) can be oxidized to form trichloroacetic acid. cdc.gov This process can occur in the atmosphere, where UV radiation initiates the oxidation of tetrachloroethylene, producing trichloroacetyl chloride as an intermediate, which can then hydrolyze to trichloroacetic acid. wikipedia.orgcdnsciencepub.com While this pathway is a source of environmental TCA, similar principles can be applied in chemical synthesis. eurochlor.org Fenton oxidation treatment of aqueous tetrachloroethylene has also been shown to produce trichloroacetic acid as a reaction intermediate. iwaponline.com

Catalysts are often employed to enhance the rate and efficiency of trichloroacetic acid synthesis, particularly in the chlorination of acetic acid.

Catalysts for Acetic Acid Chlorination: A variety of catalysts can be used to promote this reaction. These include:

Metal Compounds: Iron and copper compounds have been used as catalysts. nih.govchemicalbook.com

Phosphorus Compounds: Red phosphorus is a common catalyst for this type of halogenation, known as the Hell–Volhard–Zelinsky reaction. wikipedia.org Phosphoric acid has also been utilized. chemicalbook.com

Other Accelerators: Calcium hypochlorite (B82951) can be added as a chlorination accelerator. nih.govchemicalbook.com

UV Light: The reaction can also be promoted by UV light, sometimes in conjunction with other catalysts. chemicalbook.comsciencemadness.org

There are, however, conflicting views on the necessity and effectiveness of heavy metal salt catalysts, and the process can also be carried out without any catalyst. chemicalbook.com

The table below summarizes the primary industrial synthesis methods for trichloroacetic acid.

| Synthesis Method | Reactants | Key Conditions/Catalysts | Reference |

| Chlorination | Acetic Acid, Chlorine | 140–160 °C; Catalysts: Fe/Cu compounds, Red P, H₃PO₄, UV light | nih.gov, chemicalbook.com, |

| Oxidation | Chloral / Chloral Hydrate | Oxidizing agents (e.g., Nitric Acid) | , google.com |

| Oxidation | Tetrachloroethylene | Oxygen, UV radiation; Fenton Oxidation | cdc.gov, wikipedia.org, iwaponline.com |

Trichloroacetic acid itself can also function as a solid heterogeneous catalyst in certain organic reactions, such as the synthesis of dihydropyrano[2,3-c]pyrazoles, highlighting its versatility in chemical synthesis. adventchembio.comresearchgate.net

Elucidation of Reaction Pathways

The reaction pathways of this compound are dictated by the unique electronic properties conferred by the three chlorine atoms. These pathways range from substitutions at the carbonyl carbon to radical processes initiated by decarboxylation or carbon-halogen bond cleavage.

Nucleophilic Acyl Substitution Mechanisms at the Ester Moiety

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, proceeding through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. vaia.commasterorganicchemistry.combyjus.com In trichloroacetate esters like this compound, this reactivity is significantly enhanced. The three highly electronegative chlorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which increases the partial positive charge (electrophilicity) on the carbonyl carbon. vaia.comscbt.com This makes the ester highly susceptible to attack by nucleophiles. scbt.com

The reaction typically proceeds via a tetrahedral intermediate. vaia.comepa.gov The hydrolysis of trichloroacetate esters, for example, has been shown to follow different mechanistic pathways depending on the reaction conditions. The acid-catalysed hydrolysis of ethyl trichloroacetate in aqueous solutions has been found to proceed mainly through an exceptional A-BAC3 mechanism (acid-catalysed, base-catalysed, bimolecular reaction involving alkyl-oxygen fission), in contrast to the more common A-AC2 mechanism (acid-catalysed, acyl-oxygen fission, bimolecular) observed for less substituted esters. researchgate.net The rates of hydrolysis for weakly basic esters like ethyl trichloroacetate can also show a nonlinear dependence on hydronium ion concentration, which is attributed to the unsymmetrically catalyzed partitioning of a tetrahedral intermediate formed during the reaction. acs.orgacs.org

Table 1: Factors Influencing Nucleophilic Acyl Substitution of Trichloroacetate Esters

| Factor | Influence on Reactivity | Mechanistic Implication |

|---|---|---|

| Trichloromethyl Group | Strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon. vaia.comscbt.com | Facilitates nucleophilic attack and stabilizes the tetrahedral intermediate. |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. uomustansiriyah.edu.iq | The reaction follows a general addition-elimination pathway. masterorganicchemistry.com |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, affecting reaction kinetics. scbt.com | Influences the solvation of reactants and intermediates, potentially altering the rate-determining step. |

| Acid/Base Catalysis | Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity. Base catalysis typically involves direct attack by a stronger nucleophile (e.g., hydroxide). byjus.com | Can shift the mechanism, for example, from a neutral hydrolysis to an A-BAC3 pathway in acidic media. researchgate.net |

Radical-Mediated Processes Involving Trichloroacetate Anions

Beyond ionic pathways, the trichloroacetate anion is a key participant in radical-mediated reactions, primarily through its tendency to undergo decarboxylation.

In mixtures of trichloroacetic acid and its conjugate base, the trichloroacetate ion, a self-decarboxylation process occurs, leading to the formation of trichloromethyl radicals (•CCl₃). rsc.orgnih.govresearchgate.net This reaction is particularly noted in solvents like acetonitrile (B52724). The mechanism involves the formation of a hydrogen-bonded association complex between the trichloroacetate ion and a molecule of trichloroacetic acid (Cl₃CCOO⁻⋯HOOCCCl₃). rsc.org This complex facilitates an intramolecular one-electron exchange, where the carboxylate anion loses an electron. rsc.org This oxidation generates a highly unstable acyloxy radical (Cl₃CCOO•), which rapidly decomposes by losing a molecule of carbon dioxide (CO₂) to yield the trichloromethyl radical. rsc.org The decarboxylation of the trichloroacetate ion is also observed at elevated temperatures in solvents like dimethylsulfoxide. core.ac.uk

Table 2: Key Steps in the Redox-Catalyzed Self-Decarboxylation of Trichloroacetate

| Step | Description | Key Species |

|---|---|---|

| 1. Association | Formation of a hydrogen-bonded complex between the acid and its conjugate base. rsc.org | Cl₃CCOOH, Cl₃CCOO⁻ |

| 2. Electron Transfer | Intramolecular one-electron transfer from the carboxylate to the acid within the complex. rsc.org | [Cl₃CCOO⁻⋯HOOCCCl₃] |

| 3. Oxidation & Decarboxylation | The carboxylate is oxidized to an acyloxy radical, which immediately loses CO₂. rsc.org | Cl₃CCOO•, •CCl₃, CO₂ |

| 4. Reduction | The proton of the carboxylic acid is reduced, eventually leading to products like chloroform (B151607) after hydrogen abstraction by the •CCl₃ radical. rsc.org | H⁺, •CCl₃, Chloroform |

Self-Decarboxylation Mechanisms

Carbon-Halogen Bond Reactivity and Transformation

The carbon-chlorine (C-Cl) bonds in the trichloromethyl group are also sites of significant reactivity. The C-Cl bond is weaker than C-H or C-F bonds, making it susceptible to cleavage under various conditions. centre.edu This reactivity is central to the degradation and transformation of trichloroacetate.

For instance, the reduction of trichloroacetic acid by reductive radicals like the carboxyl radical anion (CO₂⁻•) or the methanol radical (•CH₂OH) proceeds via cleavage of a C-Cl bond to yield a dichloroacetate (B87207) radical (•CCl₂CO₂⁻) and a chloride anion (Cl⁻). researchgate.net This initial dechlorination step is crucial in advanced oxidation-reduction processes designed to mineralize aqueous solutions of trichloroacetic acid. researchgate.net

Photochemical processes can also activate the C-Cl bond. Irradiation with UV light can induce cleavage of the carbon-halogen bond, generating carbon-centered radicals. researchgate.netnih.gov The photolytic degradation of trichloroacetic acid under 222 nm excimer radiation involves both decomposition and dechlorination, highlighting the photoreactivity of the C-Cl bonds. nih.gov Furthermore, visible-light-driven copper-catalyzed reactions have been developed for the selective dechlorination of trichloroacetic acid, demonstrating that the C-Cl bond can be activated thermally or through excited-state chlorine transfer in the presence of a suitable catalyst. acs.org

Interactions with Complex Chemical Systems

The behavior of this compound and its anion extends into complex chemical environments where non-covalent interactions and participation in larger reaction networks become significant. nih.govlehman.edu The study of these interactions falls under the broader field of systems chemistry, which examines how connections between components give rise to the collective behavior of the system as a whole. lehman.edu

The trichloroacetate moiety is known to interact with complex biological macromolecules. For example, it can induce the precipitation of proteins from a solution. nih.gov Mechanistic studies show that at low concentrations, the trichloroacetate anion can disrupt electrostatic interactions that stabilize a protein's native structure, leading to partial unfolding into a "molten globule-like" state. This exposes nonpolar surfaces, which then leads to intermolecular aggregation and precipitation. nih.gov

In complex solvent systems, the reactivity of trichloroacetate can be significantly altered. The decarboxylation rate of trichloroacetic acid is greatly accelerated in aqueous dimethylsulfoxide solutions compared to water alone, an effect attributed to the solvent's influence on the concentration of the reactive trichloroacetate ion. core.ac.uk

Furthermore, trichloroacetate can be a component in complex catalytic cycles, such as photocatalytic degradation systems. In the presence of a photocatalyst like fluorine-doped TiO₂, methanol, and UV light, trichloroacetic acid can be efficiently decomposed and mineralized. tandfonline.com In such systems, it interacts with the catalyst surface, photogenerated charge carriers, and radical species formed from co-solvents, leading to its complete breakdown into non-chlorinated products like formic and acetic acids. tandfonline.com These complex interactions are crucial for applications in environmental remediation. nih.gov

Mechanisms of Trichloroacetate-Induced Protein Precipitation: A Chemical Interaction Study

The precipitation of proteins using trichloroacetic acid (TCA) is a fundamental technique in proteomics for sample preparation. nih.govnih.gov Investigations into the mechanism reveal a process that is largely independent of the specific physicochemical properties of the proteins, such as their isoelectric points or molecular masses. nih.gov The process is not one of simple denaturation but involves the formation of a stable, partially structured intermediate state. nih.gov

Studies using various analytical techniques, including 1-anilino-8-napthalene sulfonate (ANS) fluorescence and size-exclusion chromatography, have demonstrated that trichloroacetate induces the formation of a "molten globule-like" intermediate. nih.govnih.gov This state is characterized as being less stable than the protein's native conformation but more structured than a fully unfolded state. wiley.com For instance, research on acidic fibroblast growth factor (aFGF) showed that this intermediate accumulates maximally at a concentration of 5% (w/v) trichloroacetate. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy data indicates that in this intermediate state, the interactions that stabilize the β-strands at the N- and C-termini of the protein are disrupted. nih.govwiley.com The precipitation event itself occurs through the reversible association and intermolecular coalescence of these partially structured "molten globule-like" states. nih.govnih.gov At lower concentrations, it is proposed that the negatively charged trichloroacetate ions may initiate protein unfolding by disrupting the electrostatic interactions that maintain the native protein structure, leading to the exposure of nonpolar surfaces that drive aggregation. nih.gov

The chemical structure of the precipitating agent is critical. The trichloromethyl group is essential for the precipitation capability. nih.gov Comparative studies show that other halogenated derivatives of acetic acid have significantly different effects.

nih.govIt has also been observed that trichloroacetate is considerably less effective at precipitating proteins that are already in an unfolded or disordered state, highlighting the specific interaction with structured or partially structured proteins. nih.govnih.gov The study of sodium trichloroacetate at neutral pH showed minimal and slow precipitation, underscoring the role of the acidic conditions typically used in the standard TCA precipitation protocol. nih.gov

Adsorption Phenomena and Surface Interactions in Multicomponent Systems

The adsorption of trichloroacetate esters at interfaces and their interactions within complex mixtures are governed by their molecular structure, specifically the interplay between the hydrophobic alkyl chain and the polar, reactive ester group. The behavior of this compound can be inferred from studies on related chloroacetate (B1199739) esters, which show distinct trends in surface activity.

Molecular dynamics simulations and theoretical studies on the phase transition of chloroacetates from a bulk liquid phase to a surface (air-liquid interface) phase provide insight into their adsorption tendency. acs.org The reversible heat of phase transition, which is a measure of the energy associated with a molecule moving to the surface, is a key indicator of surface activity. Research shows this value increases with both the length of the alkyl chain and the number of chlorine atoms on the acetate group. acs.org This suggests that this compound, with its long C9 alkyl chain and three chlorine atoms, would exhibit strong adsorption at interfaces.

acs.orgIn multicomponent systems, the presence of other substances can significantly influence the behavior of trichloroacetate esters. The adsorption process is often competitive. For example, in aqueous systems containing multiple ions and organic molecules, the charge and nature of the species can affect the binding to surfaces or micelles. acs.org The interactions in these complex systems are not merely additive; synergistic effects can arise. In systems designed for chemical synthesis, self-assembly driven by hydrophobic interactions can facilitate reactions. acs.org For instance, the formation of thioesters from phosphate (B84403) esters was shown to be facilitated by the self-assembly of aromatic amino acids into aggregates, a process that did not occur with aliphatic residues, highlighting the critical role of intermolecular forces in multicomponent reaction cascades. acs.org

Factors such as pH, temperature, and the nature of the adsorbent surface also play a crucial role. Studies on the adsorption of 2,4,6-trichlorophenol (B30397) onto FAU-type zeolite showed effective adsorption that could be described by the Freundlich model, with pH influencing the process. researchgate.net Similarly, the adsorption of natural surfactants onto hair was found to be highly dependent on temperature and, to a lesser extent, pH. rsc.org These findings illustrate that the surface interactions of a molecule like this compound in a complex environment will be a dynamic process influenced by multiple environmental and chemical factors.

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of trichloroacetate esters. Different regions of the electromagnetic spectrum provide complementary information, enabling a comprehensive understanding of the analyte.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally sensitive to the specific bonds and functional groups within a molecule, making them powerful tools for structural elucidation and for studying the dynamics of chemical reactions. doi.orgrtilab.com

For trichloroacetate esters, vibrational spectroscopy provides characteristic signals corresponding to the various functional groups present. The strong, electron-withdrawing nature of the trichloromethyl group significantly influences the vibrational frequencies of adjacent bonds, particularly the carbonyl (C=O) and ester (C-O) linkages.

Research on related compounds like ethyl trichloroacetate has utilized IR and Raman spectroscopy to investigate rotational isomerism, where different conformations of the molecule exist due to rotation around single bonds. doi.org These studies have shown that in the liquid and glassy states, multiple molecular forms can coexist, while a single form may persist in the crystalline state. doi.org The analysis of band pairs and their intensities, influenced by factors like the heavy trichloromethyl group, provides deep insights into molecular structure and dynamics. doi.org

Key Vibrational Frequencies for Trichloroacetate Esters:

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |

| C=O (Carbonyl) Stretch | 1740-1780 | The high electronegativity of the chlorine atoms shifts this band to a higher frequency compared to typical esters. |

| C-O (Ester) Stretch | 1200-1300 | Represents the stretching of the single bond between the carbonyl carbon and the ester oxygen. |

| C-Cl (Carbon-Chlorine) Stretch | 800-600 | Multiple bands may be observed due to the presence of three chlorine atoms. |

| C-H (Alkyl) Stretch | 2850-2960 | Characteristic of the nonyl chain. |

| C-H (Alkyl) Bend | 1375-1470 | Characteristic of the nonyl chain. |

This table presents generalized data for trichloroacetate esters and may vary for this compound.

The application of FTIR is crucial in quality control during synthesis and in identifying the presence of trichloroacetate esters in various samples. rtilab.com Changes in the characteristic absorption patterns can indicate alterations in the material's composition or the presence of impurities. rtilab.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed atomic-level structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. acs.orglibretexts.org

For this compound, both ¹H and ¹³C NMR are instrumental. ¹H NMR provides information on the protons of the nonyl chain, while ¹³C NMR details all carbon atoms in the molecule, including the carbonyl and trichloromethyl carbons. spectrabase.comresearchgate.net

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would be characterized by signals corresponding to the protons of the long alkyl chain. The chemical shifts and splitting patterns of these signals would confirm the structure of the nonyl group. For instance, the protons on the carbon adjacent to the ester oxygen (the α-methylene group) would appear at a distinct chemical shift compared to the other methylene (B1212753) groups and the terminal methyl group of the nonyl chain. chemicalbook.com

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy is particularly informative for this compound as it allows for the direct observation of the carbonyl carbon and the carbon of the trichloromethyl group. libretexts.orgresearchgate.net The chemical shifts of these carbons are highly sensitive to their electronic environment. The electron-withdrawing effect of the three chlorine atoms causes a significant downfield shift for the trichloromethyl carbon. Similarly, the carbonyl carbon signal is also found at a characteristic downfield position. libretexts.org

While a specific ¹³C NMR spectrum for this compound is not widely published, data for related trichloroacetate compounds and other esters provide a basis for predicting the approximate chemical shifts. spectrabase.comchemicalbook.com

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

| C=O (Carbonyl) | 160-170 | Influenced by the adjacent trichloromethyl group. |

| CCl₃ | 90-100 | Significantly downfield due to the three chlorine atoms. |

| -CH₂-O- (α-methylene) | 60-70 | The carbon directly bonded to the ester oxygen. |

| Alkyl Chain Carbons | 10-40 | A series of peaks corresponding to the different carbons of the nonyl chain. |

| -CH₃ (Terminal Methyl) | ~14 | The terminal methyl group of the nonyl chain. |

This table presents predicted data based on general principles and data for similar compounds.

NMR is also a powerful tool for mechanistic studies. For example, it can be used to monitor the progress of esterification reactions or the decomposition of trichloroacetic acid. acs.orgacs.org By observing the appearance of product signals and the disappearance of reactant signals over time, detailed kinetic and mechanistic information can be obtained. acs.org

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. uta.edu When coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful method for identifying and quantifying compounds in complex mixtures. epa.govjmchemsci.com

For this compound, GC-MS is a particularly suitable technique due to the compound's expected volatility. jmchemsci.comscbt.com In a GC-MS system, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. uin-alauddin.ac.id

Electron Ionization (EI) is a common ionization method used in GC-MS. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion (M⁺). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. libretexts.org

For esters, fragmentation often occurs at the bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, key fragmentation pathways would likely involve cleavage of the C-O bond of the ester and loss of the nonyl group or the trichloroacetate moiety. The presence of chlorine's two stable isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.

Potential Key Fragments in the Mass Spectrum of this compound:

| Fragment | Description |

| [C₉H₁₉OCOCCl₃]⁺ | Molecular Ion |

| [C₉H₁₉]⁺ | Nonyl Cation |

| [OCOCCl₃]⁻ or related fragments | Trichloroacetate Moiety |

| Fragments from the nonyl chain | Loss of successive alkyl units |

This table is predictive and based on general fragmentation patterns of esters.

Analysis of the fragmentation patterns of related trichloroacetate esters, such as hexyl trichloroacetate, provides insight into the expected fragmentation of this compound. nist.gov

GC-MS is a powerful tool for the quantitative analysis and trace detection of compounds like this compound. epa.govnih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions of interest are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced. This allows for the detection of very low concentrations of the target analyte in complex matrices.

For even greater sensitivity and specificity, tandem mass spectrometry (MS/MS), often coupled with LC (LC-MS/MS), can be employed. uta.edu In MS/MS, a specific parent ion is selected, fragmented, and then one or more of its fragment ions are detected. This technique, also known as single reaction monitoring (SRM), is highly effective for trace quantitative analysis and can significantly reduce background noise. uta.edu

The development of sensitive analytical methods is crucial for monitoring the presence of trichloroacetate compounds in various environmental and biological samples. uta.edugoogle.com

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of UV or visible light by a substance in solution. While less structurally informative than vibrational or NMR spectroscopy, it is a simple, cost-effective, and reliable method for quantitative analysis.

Trichloroacetate esters are expected to exhibit some UV absorbance due to the presence of the carbonyl group. The absorbance is typically in the lower UV range. While the nonyl chain itself does not absorb in the UV-Vis region, the trichloroacetate moiety will have a characteristic, albeit potentially weak, absorption profile. science-softcon.de

UV-Vis spectrophotometry can be particularly useful when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). scribd.comiarc.fr In an HPLC-UV system, the components of a mixture are separated by the HPLC column, and as each component elutes, its UV absorbance is measured by the detector. This allows for the quantification of individual compounds in the mixture. scribd.com

The Beer-Lambert law forms the basis of quantitative analysis by UV-Vis spectrophotometry, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve with standards of known concentration, the concentration of an unknown sample can be determined.

While direct UV-Vis detection of this compound might have limitations in terms of sensitivity and selectivity, derivatization reactions can be employed to enhance its detectability. For instance, a reaction that introduces a strongly chromophoric group into the molecule can significantly improve the sensitivity of the UV-Vis measurement.

Mass Spectrometry (e.g., GC-MS, LC-MS/MS, Electron Ionization) for Molecular Analysis and Detection

Fragmentography and Ionization Processes

Chromatographic Separation Methodologies

Chromatography stands as a cornerstone for the separation and analysis of trichloroacetate esters. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the specific ester and the nature of the sample matrix.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for trichloroacetate esters. jmchemsci.com When coupled with a mass spectrometer (GC-MS), it provides exceptional separation and definitive identification of individual compounds. jmchemsci.com For instance, GC-MS has been effectively used to identify various ester compounds, including trichloroacetic acid, undecyl ester, in complex mixtures derived from plant extracts. jmchemsci.com

The analysis of highly polar analytes like trichloroacetic acid, the precursor to its esters, often requires derivatization to enhance volatility and improve chromatographic peak shape. thermofisher.com A common approach involves converting the acid to its methyl ester using reagents like diazomethane (B1218177) before GC analysis. iarc.fr Another effective derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts carboxylic acids into their corresponding fluorinated derivatives, allowing for sensitive detection. thermofisher.com While these methods apply to the parent acid, the direct analysis of esters like this compound is also feasible, provided they have sufficient volatility and thermal stability.

Detectors commonly used in the GC analysis of halogenated compounds like trichloroacetate esters include the Electron Capture Detector (ECD) and mass spectrometers (MS). The ECD is particularly sensitive to electronegative compounds, such as those containing halogens. researchgate.netcpur.in GC-MS provides structural information, enabling confident identification of the analytes. gcms.cz For complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced resolution to separate isomeric compounds that may co-elute in a standard GC analysis. science.gov

Table 1: GC Parameters for Analysis of Ester Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | uin-alauddin.ac.id |

| Carrier Gas | Helium at 1 mL/min | uin-alauddin.ac.id |

| Injection Mode | Split (e.g., 10:1 ratio) | uin-alauddin.ac.id |

| Injector Temperature | 260 °C | uin-alauddin.ac.id |

| Oven Program | Initial 50°C (2 min), ramp 8°C/min to 250°C, ramp 10°C/min to 280°C (hold 28 min) | uin-alauddin.ac.id |

| Detector | Mass Spectrometer (MS) | uin-alauddin.ac.id |

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful analytical technique used for the separation, identification, and quantification of a wide array of compounds. wikipedia.orgopenaccessjournals.com It is particularly advantageous for compounds that are non-volatile or thermally labile, which might decompose under the high temperatures used in gas chromatography. The fundamental principle of HPLC involves the separation of components from a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. advancechemjournal.combiomedpharmajournal.org

For trichloroacetate esters, reversed-phase HPLC is the most common mode. advancechemjournal.com In this setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). sielc.com Hydrophobic compounds like this compound will have a stronger interaction with the non-polar stationary phase and thus will be retained longer on the column, allowing for separation from more polar components.

The quantification of analytes using HPLC is highly accurate and reproducible. openaccessjournals.com By comparing the retention time of a peak in the sample chromatogram to that of a known standard, the compound can be identified. openaccessjournals.com The area of the peak is proportional to the concentration of the compound in the sample. In some applications, trichloroacetic acid (TCA) has been used as a protein precipitating agent in sample preparation for HPLC analysis. nih.govresearchgate.net For instance, in the analysis of a ganciclovir (B1264) prodrug in human plasma, TCA was used to precipitate proteins before injecting the supernatant into the HPLC system. nih.govresearchgate.net

Table 2: HPLC Method Parameters for Trichloroacetic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | BIST A+, 2.1 x 100 mm, 3 µm | sielc.com |

| Mobile Phase | Acetonitrile/Water (90/10) with 5 mM TMDAP formate (B1220265) buffer (pH 4.0) | sielc.com |

| Flow Rate | 0.2 mL/min | sielc.com |

| Detection | Mass Spectrometry (MS), SIM 161- | sielc.com |

| Limit of Detection (LOD) | 2 ppb (analyte- and instrument-dependent) | sielc.com |

The separation of complex mixtures in chromatography is governed by fundamental principles involving the interactions between analytes and the stationary and mobile phases. cpur.in These interactions can be based on adsorption, partitioning, ion-exchange, or size exclusion. cpur.in The efficiency of a separation is determined by factors that influence retention time, resolution, and peak broadening.

High-Performance Liquid Chromatography (HPLC) for Ester Separation and Quantification

Electroanalytical Chemistry Techniques

Electroanalytical methods offer a different approach to the study of trichloroacetate esters, providing insights into their redox properties and the reactivity of their carbon-halogen bonds.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of a substance. libretexts.org The method involves applying a linearly varying potential to an electrode and measuring the resulting current. libretexts.org This technique can be used to study reaction mechanisms involving electron transfer. libretexts.org

For trichloroacetate compounds, CV can be used to study their redox behavior. In a study on trichloroacetic acid and its conjugate base, trichloroacetate, in acetonitrile, CV was used to analyze the electron exchange between the two species. researchgate.net The results showed that trichloromethyl radicals are produced through a redox reaction between the acid and its conjugate base. researchgate.net Although this study focused on the acid and its ion, the principles can be extended to its esters. The electrochemical behavior of this compound would be influenced by the trichloroacetyl group, which is the site of redox activity. CV is highly sensitive for detecting low-molecular-weight antioxidants and can be applied to various biological samples. mdpi.com

The electrochemical reduction of organic halides, including compounds with carbon-chlorine bonds like trichloroacetate esters, is a topic of significant interest. cecri.res.in This process typically involves the cleavage of the carbon-halogen bond. cecri.res.in The ease of this reduction follows the order I > Br > Cl > F. cecri.res.in

The electroreductive cleavage of carbon-halogen bonds can proceed through either a direct electron transfer or a mediated process. rsc.orgunimi.it Studies have shown that the reduction of carbon tetrachloride, a related compound, involves an irreversible electron transfer that is concerted with the breaking of the carbon-halogen bond. researchgate.net The nature of the electrode material can have a significant catalytic effect on this process. For example, silver electrodes have been shown to exhibit remarkable catalytic properties for the reduction of benzyl (B1604629) halides, shifting the reduction potential to more positive values compared to glassy carbon electrodes. researchgate.net This catalytic activity is due to the affinity of the silver surface for the halide, which facilitates the cleavage of the C-X bond. unimi.it The electrochemical activation of C-X bonds is a key area of research for both electrosynthesis and environmental remediation. rsc.orgchem8.org

Cyclic Voltammetry for Redox Behavior Studies

Chemometric Approaches in Analytical Data Interpretation

Chemometrics is the chemical discipline that employs mathematical and statistical methods to design or select optimal experimental procedures and to extract maximum relevant information from chemical data. sabraojournal.org In the analysis of trichloroacetate esters, where complex datasets are often generated by instrumental techniques like gas chromatography (GC) and mass spectrometry (MS), chemometric approaches are invaluable for data interpretation, classification, and modeling. nih.govupertis.ac.id These techniques can reveal underlying patterns in the data that are not apparent from a simple inspection of raw analytical signals. vdsbook.com

Modern analytical instruments generate vast amounts of multivariate data. For example, a single GC-MS analysis of a sample containing this compound and other related substances can produce a chromatogram with numerous peaks, each associated with a full mass spectrum. tandfonline.comdavidpublisher.com Interpreting this data for multiple samples to understand relationships, classify origins, or predict properties is a formidable task. Chemometrics provides a suite of tools to reduce the dimensionality of such data, identify significant variables, and build predictive models. sabraojournal.orgcern.ch

Key chemometric techniques applicable to the analysis of trichloroacetate esters include:

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining the most important information. ekosfop.or.krlibretexts.org PCA transforms the original, often correlated, variables into a new set of uncorrelated variables called principal components (PCs). The first PC accounts for the largest possible variance in the data, the second PC for the second largest, and so on. vdsbook.com By plotting the sample scores on the first few PCs, it is possible to visualize clusters, trends, and outliers in the data. sigmaaldrich.com For instance, PCA could be used to differentiate batches of this compound based on subtle variations in their impurity profiles as detected by GC-MS. davidpublisher.comekosfop.or.kr

Partial Least Squares (PLS) Regression: A supervised method used to create a regression model between a set of predictor variables (e.g., spectral or chromatographic data) and one or more response variables (e.g., concentration, purity, or a specific chemical property). wiley.comnih.gov PLS is particularly useful when the number of variables is large and there is collinearity among them. wiley.com In the context of trichloroacetate esters, a PLS model could be developed to predict the concentration of this compound in a mixture directly from its spectroscopic (e.g., FTIR) or chromatographic data, offering a rapid alternative to traditional calibration methods. researchgate.net

Linear Discriminant Analysis (LDA): A supervised classification method that aims to find a linear combination of features that best separates two or more classes of objects. Unlike PCA, which focuses on explaining the variance in the data, LDA focuses on maximizing the separability between known groups.

Detailed Research Findings: An Application of PCA in Ester Production

While specific chemometric studies on this compound are not widely published, the principles can be effectively illustrated with research on other esters. A study on the production of ethyl esters via transesterification of residual frying oil provides an excellent example of how PCA is used to interpret the influence of different reaction parameters on product yield and thermal decomposition. researchgate.net

In the study, the reaction was carried out under 18 different sets of conditions, varying the temperature, residence time, and the mass ratio of oil to ethanol (B145695). The resulting ester yield (EY) and the extent of thermal decomposition (TD) were measured for each condition. PCA was then applied to this dataset to understand the relationships between the experimental conditions and the outcomes. researchgate.net

Table 1: Experimental Conditions and Results for Ethyl Ester Production.

| Run | Temperature (°C) | Residence Time (min) | Oil:Ethanol Ratio | Ester Yield (EY) (%) | Thermal Decomposition (TD) (%) |

|---|---|---|---|---|---|

| 1 | 275 | 15 | 1:1 | 39.2 | 0.0 |

| 2 | 275 | 30 | 1:1 | 54.4 | 0.0 |

| 3 | 275 | 45 | 1:1 | 60.1 | 0.0 |

| 4 | 275 | 15 | 1:1.5 | 55.1 | 0.0 |

| 5 | 275 | 30 | 1:1.5 | 67.2 | 0.0 |

| 6 | 275 | 45 | 1:1.5 | 72.5 | 0.0 |

| 7 | 275 | 15 | 1:2 | 59.3 | 0.0 |

| 8 | 275 | 30 | 1:2 | 71.8 | 0.0 |

| 9 | 275 | 45 | 1:2 | 75.3 | 0.0 |

| 10 | 300 | 15 | 1:1 | 59.8 | 1.9 |

| 11 | 300 | 30 | 1:1 | 68.9 | 5.1 |

| 12 | 300 | 45 | 1:1 | 70.1 | 10.3 |

| 13 | 300 | 15 | 1:1.5 | 72.1 | 0.0 |

| 14 | 300 | 30 | 1:1.5 | 76.9 | 2.1 |

| 15 | 300 | 45 | 1:1.5 | 77.3 | 5.8 |

| 16 | 300 | 15 | 1:2 | 74.2 | 0.0 |

| 17 | 300 | 30 | 1:2 | 78.1 | 1.2 |

| 18 | 300 | 45 | 1:2 | 78.4 | 4.3 |

The PCA of this data revealed that two principal components (PC1 and PC2) could explain 100% of the total variance in the results. The analysis showed that the ester yield was strongly and positively correlated with all three reaction variables (temperature, time, and ethanol ratio). In contrast, thermal decomposition was primarily influenced by temperature and residence time, especially at lower ethanol ratios. researchgate.net Such an analysis would be directly applicable to optimizing the synthesis of this compound, allowing researchers to maximize yield while minimizing the formation of undesirable byproducts.

Table 2: Principal Component Analysis Loadings and Scores for Ester Production Data.

| Component | Variable | Loading | Run | PC1 Score | PC2 Score |

|---|---|---|---|---|---|

| PC1 (88.1% variance) | Ester Yield | 0.707 | 1 | -2.91 | -0.41 |

| Thermal Decomp. | 0.707 | 2 | -1.89 | -0.55 | |

| 3 | -1.48 | -0.62 | |||

| 4 | -1.83 | -0.54 | |||

| 5 | -0.99 | -0.66 | |||

| 6 | -0.62 | -0.72 | |||

| 7 | -1.55 | -0.59 | |||

| 8 | -0.67 | -0.71 | |||

| 9 | -0.42 | -0.75 | |||

| PC2 (11.9% variance) | Ester Yield | -0.707 | 10 | -0.15 | 0.05 |

| Thermal Decomp. | 0.707 | 11 | 0.28 | 0.71 | |

| 12 | 0.58 | 1.56 | |||

| 13 | -0.65 | -0.72 | |||

| 14 | -0.15 | -0.46 | |||

| 15 | 0.10 | 0.03 | |||

| 16 | -0.49 | -0.74 | |||

| 17 | -0.07 | -0.57 | |||

| 18 | 0.06 | -0.21 |

By applying these chemometric tools, analysts can move beyond simple data reporting to a more profound understanding of the chemical system under investigation, leading to improved quality control, process optimization, and product characterization for trichloroacetate esters like this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl trichloroacetate |

| Hexyl trichloroacetate |

| Methyl trichloroacetate |

| Ethanol |

Quantum Chemical Investigations

Quantum chemical methods are employed to examine the electronic properties, reactivity, and stability of molecules. These calculations solve approximations of the Schrödinger equation to determine molecular structure and energy.

The molecular structure and electronic properties of trichloroacetate esters can be precisely determined using Density Functional Theory (DFT) and ab initio calculations. Studies on analogous compounds, such as trimethylsilyl (B98337) trichloroacetate, provide significant insight into the geometric and electronic configuration of the trichloroacetate moiety. conicet.gov.ar

Full geometry optimization and vibrational frequency calculations are typically performed using various levels of theory and basis sets to find the most stable conformation. For instance, calculations on trimethylsilyl trichloroacetate using methods like MP2 and DFT (B3LYP) with basis sets such as 6-311++G(d,p) have been conducted to determine optimized structural parameters. conicet.gov.ar The inclusion of extra polarization functions is often necessary to accurately predict bond lengths in such halogenated compounds. conicet.gov.ar

Natural Bond Orbital (NBO) analysis is another critical tool used to understand electron delocalization and the nature of bonding. In trichloroacetate esters, interactions between the lone pairs of oxygen atoms and the antibonding orbitals (σ*) of adjacent C-C and C=O bonds play a crucial role in the molecule's stability and electronic distribution. conicet.gov.ar

Table 1: Calculated Structural Parameters for Trimethylsilyl Trichloroacetate (Analogue for this compound) This table presents theoretical data for trimethylsilyl trichloroacetate, a related compound, as a model for the trichloroacetate functional group.

| Parameter | Bond/Angle | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

| Bond Length (Å) | C=O | 1.198 | 1.214 |

| C-O | 1.371 | 1.366 | |

| C-C | 1.569 | 1.567 | |

| C-Cl (avg) | 1.780 | 1.785 | |

| O-Si | 1.688 | 1.693 | |

| Bond Angle (°) | O=C-O | 125.1 | 124.8 |

| O=C-C | 125.4 | 125.5 | |

| O-C-C | 109.5 | 109.7 | |

| Cl-C-Cl (avg) | 108.9 | 108.8 | |

| Data derived from computational studies on trimethylsilyl trichloroacetate. conicet.gov.ar |

Computational chemistry is instrumental in modeling chemical reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with these transformations. The hydrolysis of carboxylic acid esters, a fundamental reaction, has been studied for related compounds like ethyl trichloroacetate. scholaris.ca

Theoretical models for the neutral hydrolysis of ethyl trichloroacetate suggest that the reaction proceeds through the formation of a tetrahedral intermediate. scholaris.ca This is a common mechanism for base-catalyzed ester hydrolysis (BAC2). epa.gov Quantum chemical calculations can map the potential energy surface of the reaction, identifying the transition states and calculating their activation energies (Ea). For example, the activation energy for the formation of methyl trichloroacetate via the esterification of methanol with trichloroacetic acid has been computationally determined. These calculations help elucidate how substituents, such as the electron-withdrawing trichloromethyl group, influence reaction rates and pathways. epa.gov

Table 2: Illustrative Calculated Parameters for Reactions of Trichloroacetate Esters This table summarizes key parameters obtained from reaction pathway modeling of related trichloroacetate esters.

| Reaction | Compound Modeled | Method | Key Finding | Value |

| Neutral Hydrolysis | Ethyl Trichloroacetate | Ab initio / ONIOM | Identification of Intermediate | Tetrahedral Adduct scholaris.ca |

| Esterification | Methyl Trichloroacetate | Kinetic Modeling | Forward Activation Energy (Ea) | 38.83 kJ/mol |

| Degradation | Methyl Dichloroacetate | Experimental/Theoretical | Primary Reaction Pathway | H-atom abstraction researchgate.net |

| Data sourced from studies on short-chain alkyl trichloroacetates. scholaris.caresearchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.org The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For molecules containing the trichloroacetate group, DFT calculations are used to determine the energies of the HOMO and LUMO. preprints.org The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. uis.edu.co From these orbital energies, important electronic parameters such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived, providing further insights into the molecule's stability and reactivity profile. preprints.orgmdpi.com In trichloroacetate derivatives, the LUMO is typically centered around the carbonyl carbon and the C-Cl bonds, indicating these are the primary electrophilic sites.

Table 3: Representative Frontier Orbital Data for a Trichloroacetate System This table shows typical electronic parameters derived from FMO analysis. The values are based on computational studies of a molecular salt containing the trichloroacetate anion as a model.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.9 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.4 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.2 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.7 |

| Chemical Softness | S | 1/η | 0.37 |

| Values are illustrative, based on principles from DFT studies on trichloroacetate-containing molecular complexes. preprints.orgmdpi.com |

Reaction Pathway Modeling and Transition State Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular interactions and behavior in different environments. This approach is particularly useful for studying large systems, such as a solute in a solvent or at an interface.

For an amphiphilic molecule like this compound, which contains a long, nonpolar alkyl (nonyl) tail and a polar trichloroacetate headgroup, MD simulations are ideal for studying its behavior at interfaces, such as a water-air or water-organic boundary.

Simulations of related long-chain alkyl halides and other organochlorine compounds at aqueous interfaces show a strong preference for interfacial regions. epa.gov It is expected that this compound would orient itself with the hydrophobic nonyl chain extending away from the aqueous phase (e.g., into the vapor or an organic solvent) and the polar ester group remaining at or near the water surface. epa.govpreprints.org MD simulations can quantify this behavior by calculating density profiles and the orientation of the molecule relative to the interface normal. These simulations are crucial for understanding processes like environmental transport and the formation of molecular films.

Table 4: Illustrative Setup for an MD Simulation of this compound at a Water-Air Interface As specific data is unavailable, this table outlines a typical simulation setup to study interfacial behavior.

| Parameter | Description | Example Value |

| System Components | Primary Molecule | This compound |

| Solvent | Water (e.g., TIP3P model) | |

| Interface Type | Liquid-Vapor | |

| Simulation Box | Dimensions | 5 x 5 x 10 nm |

| Force Field | Molecule Parameters | CGenFF or similar |

| Ensemble | Thermodynamic Conditions | NVT, then NPT |

| Temperature | System Temperature | 298 K |

| Pressure | System Pressure | 1 atm |

| Simulation Time | Duration of Simulation | 100 ns |

| Key Analysis | Density Profile, Order Parameter, Surface Tension | - |

MD simulations can elucidate the specific non-covalent interactions between this compound and surrounding molecules, whether in a bulk solvent or adsorbed onto a surface. The long nonyl chain would primarily engage in van der Waals interactions with other nonpolar molecules or surfaces. The polar trichloroacetate headgroup, with its carbonyl oxygen and ester linkage, can participate in dipole-dipole interactions and potentially act as a weak hydrogen bond acceptor.

In aqueous solutions, simulations would likely show water molecules forming a structured solvation shell around the polar headgroup, while being repelled from the hydrophobic tail (the hydrophobic effect). When interacting with a solid surface, such as silica (B1680970) or activated carbon, the adsorption energy and preferred binding orientation can be calculated. These simulations reveal that interactions are often a combination of electrostatic forces and weaker, but cumulatively significant, van der Waals forces.

Table 5: Types of Molecular Interactions Modeled by MD Simulations This table describes the primary molecular interactions that would be analyzed in an MD simulation of this compound.

| Interaction Type | Interacting Groups | Relative Strength | Importance |

| Van der Waals | Nonyl chain with solvent/surface | Weak (per atom) | Dominant for hydrophobic tail, crucial for adsorption on nonpolar surfaces |

| Dipole-Dipole | Ester group (C=O) with polar molecules | Moderate | Governs solubility in polar solvents and orientation at interfaces |

| Electrostatic | C-Cl dipoles with charged/polar sites | Moderate | Contributes to interactions with polar surfaces and solvents |

| Hydrogen Bonding | Carbonyl oxygen (as acceptor) | Weak | Minor, but possible with strong H-bond donors (e.g., water) |

Interfacial Behavior and Adsorption Dynamics

Mechanistic Modeling and Prediction

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the catalytic transformations of esters like this compound. By modeling the intricate steps of a catalytic cycle, researchers can predict reaction outcomes, understand the roles of various species, and rationally design more efficient catalytic systems.

Computational Delineation of Catalytic Cycles

While direct computational studies on the catalytic cycles involving this compound are not extensively documented in the literature, the mechanistic pathways can be inferred from studies on related trichloroacetate esters and long-chain ester systems. Computational modeling is a powerful tool for delineating the elementary steps of a catalytic reaction, including substrate binding, transition state formation, and product release. chemrxiv.org

For instance, the hydrolysis of trichloroacetate esters is a fundamental reaction that can be catalyzed by acids or bases. Computational studies on the acid-catalyzed hydrolysis of similar esters, such as ethyl trichloroacetate, have detailed the A-BAC3 mechanism. This mechanism involves a series of steps beginning with the formation of a tetrahedral anionic intermediate, which then transitions to a neutral intermediate before decomposing to the final products. researchgate.net The free energy levels of the transition states and intermediates in such reaction paths can be estimated using computational methods to understand the reaction kinetics. researchgate.net

In more complex catalytic systems, such as palladium-catalyzed alkoxycarbonylation of long-chain olefins, computational studies have been instrumental in mapping out the entire catalytic cycle. researchgate.netresearchgate.net These studies reveal the key intermediates and transition states, providing a detailed understanding of how factors like ligand structure and substrate concentration influence reaction selectivity and rate. researchgate.netresearchgate.net For a long-chain ester like this compound, a catalytic cycle would similarly involve the coordination of the ester to a catalytic center, followed by a series of transformations leading to the final products. The specific nature of these steps would depend on the catalyst and reaction conditions.

The decomposition of the trichloroacetate group itself can also be a key part of a catalytic cycle. For example, in copper-catalyzed, visible-light-driven dehalogenation of trichloroacetic acid, the trichloroacetate anion is a key intermediate. acs.orgnih.gov Mechanistic studies, supported by computational analysis, have shown that the copper catalyst plays multiple roles in the photoexcitation and activation of the C-Cl bond, leading to selective dechlorination. acs.orgnih.gov A similar catalytic cycle could be envisioned for this compound, where the ester first undergoes hydrolysis or another transformation to release the trichloroacetate anion, which then enters a dehalogenation cycle.

The table below illustrates a generalized, hypothetical catalytic cycle for the transformation of a generic long-chain ester, which can be adapted to conceptualize the behavior of this compound in a given catalytic process.

| Step | Description | Key Intermediates/Transition States |

| 1. Catalyst Activation | The precatalyst is activated to its catalytically active form. | Activated Catalyst |

| 2. Substrate Coordination | The ester (e.g., this compound) binds to the active catalyst. | Catalyst-Substrate Complex |

| 3. Intramolecular Transformation | The coordinated ester undergoes chemical transformation (e.g., C-O bond cleavage, C-Cl bond activation). | Transition State 1 |

| 4. Intermediate Formation | A key intermediate is formed (e.g., an acyl-catalyst species and nonyl alkoxide). | Catalyst-Intermediate Complex |

| 5. Reaction with Co-reactant | The intermediate reacts with another molecule (e.g., water for hydrolysis, a nucleophile for substitution). | Transition State 2 |

| 6. Product Release | The final product is released from the catalyst. | Catalyst-Product Complex |

| 7. Catalyst Regeneration | The catalyst is returned to its active state, ready for the next cycle. | Regenerated Catalyst |

This table represents a generalized model and the specific intermediates and transition states would vary significantly depending on the particular catalytic reaction.

Structure-Reactivity Relationship Predictions

Predicting the relationship between the structure of a molecule and its reactivity is a cornerstone of computational chemistry. For this compound, its reactivity in a catalytic process is determined by both the trichloroacetate group and the long nonyl chain.

The trichloromethyl group is strongly electron-withdrawing, which significantly influences the reactivity of the ester carbonyl group. This electronic effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, a key step in many catalytic reactions such as hydrolysis. researchgate.net Computational models can quantify this effect by calculating parameters like atomic charges and frontier molecular orbital energies.

The long nonyl chain, on the other hand, primarily imparts steric and hydrophobic effects. In a catalytic reaction, the bulky nonyl group can influence how the molecule binds to the active site of a catalyst. researchgate.netresearchgate.net If the active site is sterically hindered, the reactivity of this compound might be lower compared to a smaller ester like methyl or ethyl trichloroacetate. Conversely, in biphasic catalysis or in systems where hydrophobic interactions are important for substrate binding, the nonyl chain could enhance reactivity. nii.ac.jp

Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict the reactivity of a series of related compounds. nii.ac.jp These models use computational descriptors that represent the electronic and steric properties of the molecules to build a statistical correlation with experimentally determined reaction rates or selectivities. researchgate.netnih.gov For a series of alkyl trichloroacetates, descriptors could include:

Electronic Descriptors:

Partial charge on the carbonyl carbon

LUMO (Lowest Unoccupied Molecular Orbital) energy

Hammett or Taft parameters for the alkyl group

Steric Descriptors:

Molecular volume or surface area

Sterimol parameters for the alkyl group

Percent buried volume (%Vbur) of the reacting center nii.ac.jp

The following table provides a hypothetical comparison of descriptor values and their potential impact on the reactivity of different alkyl trichloroacetates in a generic nucleophilic substitution reaction.

| Compound | Alkyl Group | Key Descriptor | Predicted Relative Reactivity | Rationale |

| Methyl Trichloroacetate | Methyl | Steric Hindrance (Low) | High | Minimal steric hindrance allows for easy access of the nucleophile to the carbonyl carbon. |

| Ethyl Trichloroacetate | Ethyl | Steric Hindrance (Moderate) | Medium | Increased steric bulk compared to methyl group slightly impedes nucleophilic attack. |

| Isopropyl Trichloroacetate | Isopropyl | Steric Hindrance (High) | Low | Significant steric hindrance from the branched alkyl group sterically shields the reaction center. |

| This compound | Nonyl | Steric Hindrance (Moderate) / Hydrophobicity (High) | Varies | Steric effect of the long chain may be comparable to smaller unbranched alkyls at the reaction center, but high hydrophobicity could either enhance or decrease reactivity depending on the reaction medium and catalyst. |